molecular formula C7H3BrClN3O2 B1445521 5-broMo-3-chloro-6-nitro-1H-indazole CAS No. 929617-32-3

5-broMo-3-chloro-6-nitro-1H-indazole

Cat. No. B1445521
M. Wt: 276.47 g/mol
InChI Key: LFBVQNHVYIPVOU-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-6-nitro-1H-indazole is a heterocyclic organic compound . It contains a total of 18 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 1 Pyrazole .


Synthesis Analysis

The synthesis of 5-broMo-3-chloro-6-nitro-1H-indazole can be achieved by nitration of 1-bromo-2-chloro-4-methylbenzene to prepare 1-bromo-2-chloro-4-methylbenzene. This is then reduced to obtain 5-bromo-4-chloro-2-methylbenzenamine, which is finally cyclized to yield 5-broMo-3-chloro-6-nitro-1H-indazole .


Molecular Structure Analysis

The molecular formula of 5-broMo-3-chloro-6-nitro-1H-indazole is C7H3BrClN3O2 . The average mass is 276.475 Da and the monoisotopic mass is 274.909698 Da .

Scientific Research Applications

1. Molecular and Crystal Structure Analysis

Research by Cabildo et al. (2011) on related nitroindazoles, including 3-Bromo-1-methyl-7-nitro-1H-indazole and 3,7-dinitro-1(2)H-indazole, involved analyzing their molecular and crystal structures using X-ray diffraction and NMR spectroscopy. These studies help in understanding the chemical and physical properties of such compounds, which can be crucial for their application in various fields of science (Cabildo et al., 2011).

2. Role in Inhibition of Nitric Oxide Synthase

The work by Bland-Ward and Moore (1995) explored the effects of 7-nitro indazole derivatives, including 3-bromo 7-nitro indazole, on nitric oxide synthase (NOS) enzyme activity. Their research indicated the potential of these compounds to act as potent inhibitors of NOS, which is significant in studying the biological roles of nitric oxide in various physiological processes (Bland-Ward & Moore, 1995).

3. Synthesis and Chemical Characterization

Kanishchev and Dolbier (2018) described a synthetic approach for SF5-substituted heterocyclic systems, including derivatives of 6-SF5-indazoles, which could be related to the synthesis pathways of 5-bromo-3-chloro-6-nitro-1H-indazole. These methodologies are essential for creating and characterizing new compounds for further scientific applications (Kanishchev & Dolbier, 2018).

4. Antileishmanial Activity

Research by Abdelahi et al. (2021) on 3-chloro-6-nitro-1H-indazole derivatives, which are closely related to 5-bromo-3-chloro-6-nitro-1H-indazole, investigated their antileishmanial activity. Their findings highlighted the potential of these compounds as growth inhibitors of Leishmania major, which could be promising for developing new treatments for leishmaniasis (Abdelahi et al., 2021).

Safety And Hazards

The safety data sheet for 5-broMo-3-chloro-6-nitro-1H-indazole suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment .

Future Directions

Indazole-containing compounds have a wide variety of medicinal applications and have been used in the development of new drugs . The synthesis of indazoles, including 5-broMo-3-chloro-6-nitro-1H-indazole, is an active area of research, with recent studies focusing on the development of new synthetic approaches .

properties

IUPAC Name

5-bromo-3-chloro-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3O2/c8-4-1-3-5(10-11-7(3)9)2-6(4)12(13)14/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBVQNHVYIPVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C(NN=C21)Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742632
Record name 5-Bromo-3-chloro-6-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-broMo-3-chloro-6-nitro-1H-indazole

CAS RN

929617-32-3
Record name 5-Bromo-3-chloro-6-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GD Zhu, J Gong, VB Gandhi, K Woods, Y Luo… - Bioorganic & medicinal …, 2007 - Elsevier
Thr-211 is one of three different amino acid residues in the kinase domain of protein kinase B/Akt as compared to protein kinase A (PKA), a closely related analog in the same AGC …
Number of citations: 93 www.sciencedirect.com

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